2,4-Dithiothymidine

Description

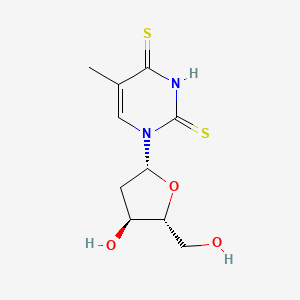

Structure

3D Structure

Properties

CAS No. |

28585-52-6 |

|---|---|

Molecular Formula |

C10H14N2O3S2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dithione |

InChI |

InChI=1S/C10H14N2O3S2/c1-5-3-12(10(17)11-9(5)16)8-2-6(14)7(4-13)15-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,16,17)/t6-,7+,8+/m0/s1 |

InChI Key |

YWVRYVKUVBITIN-XLPZGREQSA-N |

Isomeric SMILES |

CC1=CN(C(=S)NC1=S)[C@H]2C[C@@H]([C@H](O2)CO)O |

Canonical SMILES |

CC1=CN(C(=S)NC1=S)C2CC(C(O2)CO)O |

Origin of Product |

United States |

Spectroscopic and Photophysical Characterization of 2,4 Dithiothymidine

Electronic Absorption Characteristics

The introduction of two sulfur atoms into the thymidine (B127349) structure at the 2 and 4 positions results in notable shifts in the electronic absorption spectrum, which are crucial for its potential applications in photodynamic therapy.

Analysis of Red-Shifted Absorption Maxima in 2,4-Dithiothymidine

The double thionation in this compound causes a pronounced redshift in its absorption spectrum compared to its parent nucleobase, thymidine, and its mono-thionated counterparts. nih.govresearchgate.netrsc.org Substitution of both carbonyl oxygen atoms with sulfur shifts the absorption maximum from 267 nm in thymidine to 363 nm in this compound. nih.govresearchgate.net This significant shift of nearly 100 nm into the UVA region is a key feature that allows for deeper tissue penetration in potential therapeutic applications. nih.govrsc.org In contrast, single sulfur substitutions at the 2 or 4 positions result in smaller redshifts, with absorption maxima at 275 nm for 2-thiothymine and 335 nm for 4-thiothymidine (B1630790). nih.govresearchgate.net Theoretical calculations have supported these experimental findings, predicting the first bright state of 2,4-dithiothymine to be in the range of 330-349 nm. researchgate.net The absorption spectrum of this compound is also noted to be multi-structured in the region above 250 nm, unlike the single band observed for thymine (B56734), 2-thiothymine, and 4-thiothymine. barbatti.org

Influence of Thionation Position and Degree on Absorption Spectra

The position and number of sulfur substitutions in the thymine ring have a profound impact on the electronic absorption spectra. nih.govrsc.orgbarbatti.org As noted earlier, this compound exhibits a much larger redshift than either 2-thiothymine or 4-thiothymine. nih.govrsc.org The redshift is significantly more pronounced for the 4-position substitution (4-thiothymidine at 335 nm) compared to the 2-position (2-thiothymine at 275 nm). nih.govresearchgate.net Doubling the thionation to create this compound results in an even more substantial shift to 363 nm. nih.govresearchgate.net This trend is also observed in the related 2,4-dithiouracil, where the absorption spectrum can be seen as a combination of transitions localized on the sulfur at position 2 and the sulfur at position 4, although the interactions between the excited states modify the final spectrum. nih.gov Theoretical models have successfully explained these shifts by considering how the replacement of oxygen with the more polarizable sulfur atom affects the electron density delocalization and orbital energies. barbatti.org

Ultrafast Excited-State Dynamics

Following photoexcitation, this compound undergoes a series of rapid, non-radiative processes that define its photophysical behavior and are key to its function as a photosensitizer.

Singlet Excited States (Sᵢ) and Internal Conversion Pathways

Upon absorption of UVA light, this compound is promoted to an excited singlet state. Computational models suggest that the initially populated bright state is the S₂(πS₄π₄) state. researchgate.net From this state, the molecule can undergo internal conversion (IC) to a lower-lying singlet state, the S₁(nS₂π₂), by crossing an intersection seam between the two potential energy surfaces. researchgate.net Another proposed pathway involves the population of a ¹nS₄π₄* minimum from the ¹nS₂π₂* minimum, as these two states are nearly isoenergetic. researchgate.net In contrast to canonical nucleobases where internal conversion back to the ground state is the dominant deactivation pathway, in thionated bases like this compound, internal conversion primarily serves as a channel to populate states that can efficiently undergo intersystem crossing. researchgate.net The excited-state decay mechanism is more complex in solution compared to the gas phase due to solute-solvent interactions. rsc.orgresearchgate.net

Intersystem Crossing (ISC) Processes and Kinetics

A hallmark of thionated nucleobases, including this compound, is their highly efficient and ultrafast intersystem crossing (ISC) from the singlet manifold to the triplet manifold. nih.govresearchgate.netrsc.org Femtosecond transient absorption spectroscopy has revealed that for this compound, the population of the triplet state occurs with an exceptionally short lifetime of 180 ± 40 fs, which is the fastest recorded for any DNA base derivative in aqueous solution. nih.govresearchgate.netresearchgate.net This rapid ISC is a direct consequence of the "heavy-atom effect" of sulfur, which enhances spin-orbit coupling between singlet and triplet states. researchgate.net

The efficiency of ISC is also influenced by the position and degree of thionation. The ISC rate constant increases in the order of 2-thiothymine < 4-thiothymidine < 2,4-dithiothymine. nih.gov Despite the differences in ISC rates, the triplet quantum yield approaches unity for all these thiothymine derivatives. nih.gov Computational studies have identified several pathways for ISC in 2,4-dithiothymine. From the nπ* singlet minima (¹nS₂π₂* and ¹nS₄π₄), the system can cross to the ³πS₂π₂ and ³πS₄π₄* triplet states. researchgate.net The ¹nS₄π₄* → ³πS₄π₄* pathway is considered to be particularly favorable due to a large calculated spin-orbit coupling of approximately 150 cm⁻¹. researchgate.net Ultimately, these ultrafast and efficient ISC processes lead to the high triplet yields that are responsible for the potent photosensitizing properties of this compound. nih.govresearchgate.net

| Compound | Absorption Maxima (nm) | Intersystem Crossing Lifetime (fs) | Triplet Quantum Yield | Singlet Oxygen Quantum Yield (in MeCN) |

| Thymidine | 267 nih.govresearchgate.net | - | Low nih.govresearchgate.net | - |

| 2-Thiothymine | 275 nih.govresearchgate.netrsc.org | - | ~1 nih.gov | - |

| 4-Thiothymidine | 335 nih.govresearchgate.netrsc.org | - | ~1 nih.gov | 0.42 ± 0.02 nih.govresearchgate.net |

| This compound | 363 nih.govresearchgate.netrsc.org | 180 ± 40 nih.govresearchgate.netresearchgate.net | ~1 nih.gov | 0.46 ± 0.02 nih.govresearchgate.net |

| 2,4-Dithiouracil | 360 polimi.it | - | ~1 rsc.org | - |

Quantum Yields of Triplet State Population

A key characteristic of this compound, and thionated nucleobases in general, is their exceptionally high quantum yield for triplet state formation. Unlike canonical DNA bases, which primarily dissipate absorbed UV energy through rapid internal conversion back to the ground state with low triplet yields, thiobases efficiently channel this energy into the triplet manifold. nih.govx-mol.comresearchgate.net

For this compound, the triplet quantum yield approaches unity, meaning that nearly every absorbed photon results in the formation of a triplet state molecule. nih.govx-mol.comcase.edu This represents a more than 60-fold increase compared to the parent thymidine. nih.govx-mol.com This near-quantitative population of the triplet state is largely independent of the specific site of sulfur substitution in the thiothymine series. nih.govx-mol.com

This high triplet yield is a direct consequence of the ultrafast intersystem crossing that outcompetes other deactivation pathways like internal conversion and fluorescence. The potent photosensitizing properties of the thiothymine series, including this compound, are directly attributable to these near-unity triplet yields. nih.govx-mol.comresearchgate.net Computational studies have explored the nonadiabatic pathways that facilitate this highly efficient population of the lowest triplet state, providing a theoretical basis for the experimentally observed high triplet quantum yields. researchgate.netrsc.org

Role of Solute-Solvent Interactions in Excited-State Decay Mechanisms

The surrounding solvent environment plays a critical role in the excited-state dynamics of this compound. Computational studies have revealed that the excited-state decay mechanism in microsolvated and aqueous environments is more complex than in the gas phase. researchgate.netrsc.org Solute-solvent interactions have a significant impact on the potential energy surfaces of the excited states of 2,4-dithiothymine, which in turn influences its decay pathways. researchgate.netrsc.orgresearchgate.net

For instance, in going from acetonitrile (B52724) to a phosphate-buffered saline (PBS) solution, an increase in the intersystem crossing rate to populate the triplet manifold has been observed for various thiobase derivatives. nih.gov This suggests that polar and protic solvent environments can further facilitate the already rapid intersystem crossing process. The interactions between the solute and solvent molecules can stabilize certain excited-state configurations, altering the energy barriers and pathways for deactivation. researchgate.netrsc.org

While detailed experimental studies specifically isolating the solvent effects on this compound are part of a broader investigation into thiobases, the general consensus is that the solvent is not a passive bystander but an active participant in the photophysical processes. The use of different solvents, from nonpolar alkanes to polar and hydrogen-bonding solvents, can significantly alter the lifetimes and decay pathways of excited states. icm.edu.plunige.ch For thiones in general, solvents like alkanes and benzene (B151609) can act as effective quenchers of excited states. icm.edu.pl

Fluorescence Properties and Lifetimes of this compound

In line with its extremely rapid and efficient intersystem crossing, the fluorescence of this compound is very weak. The process of fluorescence, which involves the emission of a photon from the lowest singlet excited state (S₁), is in direct competition with intersystem crossing and internal conversion. Given the femtosecond timescale of intersystem crossing in this compound, the probability of the molecule de-exciting through fluorescence is exceedingly low.

Femtosecond fluorescence up-conversion techniques have been used to measure the fluorescence lifetimes of thionated nucleobases. For 2,4-dithiouracil, a closely related compound, the fluorescence lifetime in PBS upon excitation at 267 nm is a mere 0.12 picoseconds (ps). nih.gov These ultrafast fluorescence lifetimes are consistent across different excitation wavelengths and are comparable to the rapid transient absorption lifetimes reported. nih.gov While specific fluorescence lifetime data for this compound is not explicitly detailed in the provided context, the data for similar dithionated pyrimidines strongly suggest a similarly short-lived fluorescence. This is a direct reflection of the dominance of the intersystem crossing pathway in the deactivation of the excited singlet state.

Triplet State Reactivity and Generation of Excited Species

Mechanisms of Singlet Oxygen (¹O₂) Generation

The near-unity triplet quantum yield and the relatively long lifetime of the triplet state of this compound make it an effective photosensitizer. nih.gov One of the most significant reactions of the triplet state is the generation of singlet oxygen (¹O₂), a highly reactive oxygen species. This process occurs through a Type II photosensitization mechanism, which involves the transfer of energy from the excited triplet state of the photosensitizer to ground-state molecular oxygen (³O₂). mdpi.com

The mechanism can be summarized as follows: ¹(2,4-dtThy) + hν → ¹(2,4-dtThy)* ¹(2,4-dtThy)* → ³(2,4-dtThy)* (via Intersystem Crossing) ³(2,4-dtThy)* + ³O₂ → ¹(2,4-dtThy) + ¹O₂ (Energy Transfer)

Nanosecond time-resolved luminescence spectroscopy has been used to directly measure the efficiency of this process. In an oxygen-saturated acetonitrile solution, this compound is an efficient generator of singlet oxygen, with a singlet oxygen quantum yield (ΦΔ) of 0.46 ± 0.02. nih.govx-mol.comresearchgate.net This value is among the highest reported for any thiobase derivative. case.edu The generation of singlet oxygen is a key factor in the potential application of this compound in photodynamic therapy, as singlet oxygen can induce damage to biological molecules. nih.govresearchgate.net

Theoretical studies have also investigated the mechanism of singlet oxygen generation by thiothymines, calculating the rate constants for the photosensitization of oxygen. researchgate.netrsc.org These studies highlight the importance of quantum effects in driving this energy transfer process. researchgate.netrsc.org

Analysis of Direct Photocycloaddition Reactions in Model Systems

In addition to generating singlet oxygen, the excited triplet state of thionated nucleobases can participate in direct photochemical reactions with other molecules, such as cycloadditions. Photocycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules upon photoexcitation. libretexts.org These reactions are powerful tools for creating four-, five-, and six-membered rings. libretexts.org

In the context of DNA, [2+2] photocycloaddition reactions between adjacent pyrimidine (B1678525) bases are a major form of UV-induced damage. While direct photocycloaddition involving this compound is less studied than its singlet oxygen generation, the high triplet yield suggests its potential to undergo such reactions. The general mechanism for a [2+2] photocycloaddition involves the excitation of one of the reactants to its triplet state, which then reacts with a ground-state partner. libretexts.org

For example, studies on the related thymidine:4-thiothymidine system show that upon population of the triplet state, a [2+2] cycloaddition can occur. researchgate.net Similarly, theoretical investigations into the thymidine:4-selenothymidine dimer have detailed the pathways for [2+2] cycloaddition and subsequent reactions from the T₁ state. researchgate.net Given the high reactivity of its triplet state, it is plausible that this compound could participate in similar direct photocycloaddition reactions in appropriate model systems, although specific experimental data for this compound in this context is not extensively covered in the provided search results.

Quantum Chemical and Computational Studies of 2,4 Dithiothymidine

Ground State Electronic Structure and Tautomerism

Thymine (B56734) and its derivatives can exist in various tautomeric forms, and determining the most stable structure is a crucial first step in any computational analysis. Theoretical calculations have been employed to investigate the tautomerism of 2,4-dithiothymine. In one such study, twelve different tautomers were investigated using the MP2/6-31+G(d) level of theory. nih.gov The calculations revealed that the di-keto form is the most stable tautomer of 2,4-dithiothymine. nih.gov This diketo structure is considered the ground-state conformer for subsequent analyses of its properties and interactions.

| Tautomer | Computational Level | Relative Stability |

|---|---|---|

| di-keto (P12) | MP2/6-31+G(d) | Most Stable |

| Other 11 Tautomers | MP2/6-31+G(d) | Less Stable |

The interaction of 2,4-dithiothymidine with its environment, particularly with water molecules, is critical for its behavior in biological systems. Computational modeling has been used to explore the hydrogen-bonded complexes between the most stable di-keto tautomer of 2,4-dithiothymine and a single water molecule. nih.gov These studies, conducted at the MP2/6-31+G(d) level of theory, identified four stable H-bonded complexes. nih.gov

The analysis of these complexes revealed three distinct types of hydrogen bonds:

O-H···S: A conventional hydrogen bond characterized by the elongation of the O-H bond and a corresponding red shift in its stretching frequency. nih.gov

N-H···O: Another conventional hydrogen bond exhibiting N-H bond elongation and a red shift in its vibrational frequency. nih.gov

C-H···O: This interaction is classified as an improper, blue-shifting hydrogen bond, which involves the contraction of the C-H bond and a blue shift in its stretching frequency. nih.gov

Further analysis using the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis helped to elucidate the nature of these interactions. nih.govrsc.org The Gauge-Including Atomic Orbital (GIAO) method was also used to calculate NMR chemical shielding, showing that the formation of hydrogen bonds influences the 1H chemical shifts. nih.gov

| Hydrogen Bond Type | Bond Length Change | Frequency Shift | Classification |

|---|---|---|---|

| O-H···S | Elongation | Red Shift | Normal |

| N-H···O | Elongation | Red Shift | Normal |

| C-H···O | Contraction | Blue Shift | Improper |

Exploration of Excited-State Potential Energy Surfaces

The photophysical properties of this compound, particularly its high triplet quantum yield, are governed by the topography of its excited-state potential energy surfaces (PESs). rsc.org Computational chemistry provides the means to map these surfaces, identify key stationary points like minima and intersections, and trace the pathways of electronic relaxation. nih.govnist.gov

High-level quantum-chemical calculations, such as the CASPT2//CASSCF method, have been employed to systematically explore the excited-state decay mechanisms of 2,4-dithiothymine in various environments. rsc.org These studies involve the optimization of minima and conical intersections within and between the lowest-lying singlet and triplet excited states. rsc.org The characterization of these points is essential for understanding the transitions between different electronic states. researchgate.net For instance, after initial population of the bright S₂ state, the molecule can relax to minima on the S₁ or other excited states, or it can undergo transitions to triplet states via intersystem crossing (ISC), often facilitated by conical intersections between singlet and triplet surfaces. researchgate.netarxiv.orgnih.gov The solute-solvent interactions have been shown to have significant effects on the excited-state potential energy surfaces, making the decay mechanisms more complex in solution compared to the gas phase. rsc.orgresearchgate.net

The high efficiency of triplet state population in 2,4-dithiothymine is a key feature of its photochemistry. nih.gov Computational studies have proposed several nonadiabatic pathways to explain this phenomenon. rsc.org Upon photoexcitation, the molecule is typically promoted to the S₂ (πS4π4) state. researchgate.net From there, it can undergo internal conversion to the S₁ (nS2π2) state through a crossing seam. researchgate.net

Theoretical models suggest that several decay pathways contribute to the efficient population of the triplet manifold. rsc.org These pathways involve transitions between different singlet and triplet states, facilitated by small energy gaps and strong spin-orbit couplings. rsc.orgresearchgate.net Femtosecond transient absorption spectroscopy has revealed an exceptionally fast intersystem crossing lifetime of 180 ± 40 fs for 2,4-dithiothymine in aqueous solution, which is the shortest observed for any DNA base derivative. nih.gov This ultrafast population of the triplet state is responsible for its potent photosensitization properties, contrasting with natural thymine which deactivates primarily through internal conversion to the ground state. nih.gov The detailed nonadiabatic molecular dynamics simulations help trace these relaxation pathways and understand the critical role of specific molecular conformations in the electronic relaxation process. nih.govnih.gov

| Event | Initial State | Final State | Mechanism | Timescale |

|---|---|---|---|---|

| Photoexcitation | S₀ | S₂ (πS4π4) | Light Absorption | Femtoseconds |

| Internal Conversion | S₂ | S₁ (nS2π2) | Conical Intersection | Sub-picosecond |

| Intersystem Crossing | S₁ | Tₙ | Spin-Orbit Coupling | 180 ± 40 fs nih.gov |

Advanced Computational Methodologies Applied to this compound

The accurate theoretical description of this compound's properties, especially its complex excited-state dynamics, necessitates the use of sophisticated computational methods. idosr.org

A range of quantum mechanical methods have been utilized:

Ab initio methods: Second-order Møller-Plesset perturbation theory (MP2) has been used to study ground-state properties like tautomerism and hydrogen bonding. nih.gov

Multireference methods: The complete active space self-consistent field (CASSCF) method, followed by second-order perturbation theory (CASPT2), is crucial for accurately describing the potential energy surfaces of excited states, including minima and conical intersections. rsc.org This approach is vital because single-reference methods often fail near degeneracies between electronic states.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): To account for the influence of a solvent environment, QM/MM methods are employed. rsc.org In this approach, the chromophore (2,4-dithiothymine) is treated with a high-level QM method (like CASPT2//CASSCF), while the surrounding solvent molecules are described by a classical molecular mechanics force field. This allows for the study of solvated systems with manageable computational cost. rsc.org

Density Functional Theory (DFT): DFT methods are workhorses in computational chemistry for geometry optimizations and calculating various molecular properties due to their favorable balance of accuracy and computational cost. nih.gov

Analysis Tools: Beyond energy and structure calculations, various analytical tools are used to interpret the results. These include Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses for understanding bonding and intermolecular interactions, and the Gauge-Including Atomic Orbital (GIAO) method for predicting NMR properties. nih.gov

These advanced computational methodologies, often used in combination, provide a powerful framework for a detailed and quantitative understanding of the chemical and photophysical properties of this compound. nih.govnih.gov

Multiconfigurational Quantum Chemical Calculations (e.g., CASPT2, CASSCF)

Multiconfigurational methods are essential for accurately describing the excited electronic states of molecules like this compound, where electron correlation effects are significant. The Complete Active Space Self-Consistent Field (CASSCF) method, followed by second-order perturbation theory (CASPT2) for dynamic correlation, has been a primary tool for these investigations.

Computational studies on the closely related chromophore, 2,4-dithiothymine, have utilized CASPT2//CASSCF methods to explore its excited-state decay mechanisms in various environments, including the gas phase, microsolvated surroundings, and aqueous solution. rsc.orgrsc.orgresearchgate.net These studies have focused on optimizing the geometries of minima and conical intersections between the lowest-lying excited singlet and triplet states. rsc.orgresearchgate.net The findings indicate that the solute-solvent interactions have a considerable impact on the potential energy surfaces and, consequently, the excited-state decay pathways of 2,4-dithiothymine. rsc.orgresearchgate.net

The electronic relaxation pathways of 2,4-dithiothymine have been modeled using these high-level quantum-chemical calculations, predicting that the S2(πS4π) state is initially populated. nih.gov From this state, the molecule can either relax to its minimum or undergo internal conversion to the S1(nS2π) minimum through an intersection seam between the two states. nih.gov Further relaxation can occur to another ¹nS4π* minimum, which is nearly isoenergetic with a ¹nS4π/¹nS2π intersection. nih.gov

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Investigations

While multireference methods provide high accuracy, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) offer a computationally less demanding alternative for studying the electronic structure and properties of larger systems. nih.govresearchgate.netrsc.orgmdpi.com Although specific TD-DFT studies focused solely on this compound are not extensively documented, research on related thiopyrimidines provides valuable insights.

For instance, DFT calculations have been performed on 2,4-dithiouracil to analyze its vibrational spectra. arxiv.org Furthermore, a combination of TD-DFT and other quantum-chemical methods has been used to study the photophysical properties of 4-thiouracil, a monosulfur analogue, to understand its deactivation pathways upon UV-vis photoexcitation. rsc.org Such studies are crucial for benchmarking the performance of different functionals and for interpreting experimental spectroscopic data. The choice of an appropriate functional is critical in TD-DFT calculations to accurately describe the excited states, especially in systems with potential for charge-transfer character. nih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

To investigate the behavior of this compound in a biological environment, such as within a DNA strand or in aqueous solution, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are employed. bohrium.com This approach treats the chemically active region (the this compound molecule) with a high level of quantum mechanical theory, while the surrounding environment (solvent molecules, DNA backbone) is described by a classical molecular mechanics force field. bohrium.com

Studies on 2,4-dithiothymine have utilized QM(CASPT2//CASSCF)/MM methods to explore its excited-state decay mechanism in aqueous solution. rsc.orgresearchgate.net In these simulations, the 2,4-dithiothymine chromophore and a few closely interacting water molecules are included in the QM region, with the remaining solvent molecules in the MM region. researchgate.net These QM/MM models have revealed that the aqueous environment complicates the excited-state decay mechanism compared to the gas phase, highlighting the significant role of solute-solvent interactions. rsc.orgresearchgate.net Similar QM/MM approaches have been instrumental in studying reaction mechanisms and dynamics in other modified nucleosides and DNA systems. mdpi.comwikipedia.orgyoutube.com

Trajectory Surface Hopping Simulations for Dynamic Processes

Trajectory surface hopping (TSH) is a powerful method for simulating the non-adiabatic dynamics of photoexcited molecules, providing insights into the time evolution of the system as it moves between different electronic potential energy surfaces. arxiv.orgbohrium.commdpi.comwikipedia.orgresearchgate.net This approach involves propagating an ensemble of classical trajectories on the excited-state potential energy surfaces, with stochastic "hops" between surfaces governed by the quantum mechanical probabilities of electronic transitions. researchgate.net

While direct TSH simulations for this compound have not been reported, non-adiabatic dynamics simulations at the MS-CASPT2 level of theory have been performed for 2-thiouracil. rsc.org These simulations have successfully elucidated the deactivation mechanism after UV irradiation, showing rapid relaxation from the S2 to the S1 state, followed by intersystem crossing to the triplet manifold with a high quantum yield. rsc.org The insights gained from such studies on related thionucleobases are invaluable for predicting the dynamic behavior of this compound and understanding the ultrafast processes that lead to its photosensitizing capabilities.

Spin-Orbit Coupling Calculations and Intersystem Crossing Efficiency

A key feature of this compound is its high efficiency in undergoing intersystem crossing (ISC) from the excited singlet state to the triplet state. This process is crucial for its function as a photosensitizer, as the long-lived triplet state can transfer its energy to molecular oxygen to generate reactive singlet oxygen. The efficiency of ISC is largely determined by the strength of the spin-orbit coupling (SOC) between the singlet and triplet states involved.

Femtosecond transient absorption spectroscopy of 2,4-dithiothymine has revealed an exceptionally fast ISC lifetime of approximately 180 ± 40 fs, which is the shortest observed for any DNA base derivative in aqueous solution to date. nih.gov The rate of intersystem crossing in 2,4-dithiothymine is significantly enhanced compared to its monosulfur counterparts, 2-thiothymine and 4-thiothymidine (B1630790). nih.gov Theoretical calculations based on the computed excited-state decay paths and spin-orbit couplings have been used to propose several non-adiabatic pathways that rationalize the experimentally observed high triplet-state quantum yield. rsc.orgresearchgate.net The large spin-orbit coupling in dithionated pyrimidines, facilitated by the heavy sulfur atoms, is a primary reason for this highly efficient intersystem crossing.

Theoretical Insights into Photosensitization Mechanisms and Energy Transfer Dynamics

Theoretical studies provide a molecular-level understanding of the photosensitization mechanisms of this compound. Upon absorption of UVA light, the molecule is promoted to an excited singlet state. As established by computational studies, it then undergoes highly efficient and ultrafast intersystem crossing to populate the triplet state. rsc.orgresearchgate.netnih.gov

The near-unity triplet quantum yields in the thiothymine series, including 2,4-dithiothymine, are in stark contrast to the natural pyrimidine (B1678525) bases, which exhibit high photostability due to rapid internal conversion to the ground state and low triplet yields. nih.gov The potent photosensitizing properties of the thiothymine series are a direct consequence of this efficient triplet state formation. nih.gov Nanosecond time-resolved luminescence spectroscopy has confirmed that 2,4-dithiothymine is an effective generator of singlet oxygen, with a quantum yield of 0.46 ± 0.02 in oxygen-saturated acetonitrile (B52724) solution. nih.gov These experimental findings, supported by theoretical insights into the underlying photophysical processes, strongly suggest that 2,4-dithiothymine has the potential to be a more effective UVA chemotherapeutic agent than the currently utilized 4-thiothymidine, particularly for applications requiring deeper tissue penetration. nih.gov

Biochemical Interactions and Enzymatic Activity of 2,4 Dithiothymidine

Interactions with Nucleic Acid Processing Enzymes

Evaluation of 2,4-Dithiothymidine Analogues as Enzyme Substrates or Inhibitors

The interaction of this compound and its analogues with nucleic acid processing enzymes has been a subject of significant research, particularly focusing on their potential as either substrates or inhibitors. An important enzyme in this context is thymidylate synthase, which is crucial for the de novo synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP). mdpi.com

Studies have revealed that the 2,4-dithio analogue of 2'-deoxyuridine-5'-monophosphate (dUMP), a precursor in the thymidylate synthesis pathway, does not act as a substrate for thymidylate synthase. nih.gov This is in stark contrast to the 2-thio and 4-thio analogues of dUMP, which are good substrates for the enzyme. nih.gov However, 2,4-dithio-dUMP was found to be a competitive inhibitor of thymidylate synthase. nih.gov

Similarly, the 2,4-dithio analogue of 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), a known inhibitor of thymidylate synthase, also demonstrated inhibitory properties. nih.gov It behaved as a slow-binding inhibitor, but its inhibitory constant (K(i)) was significantly higher, by a factor of 10^3 to 10^4, than its 2-thio and 4-thio counterparts. nih.gov This suggests that while the 2,4-dithio modification confers inhibitory activity, it is less potent compared to the monosubstituted thio-analogues in this specific context. nih.gov

The inhibitory effects of these analogues have also been observed in cellular growth assays. For instance, 2,4-dithio-FdUrd was a much weaker inhibitor of tumor cell growth compared to FdUrd, 2-thio-FdUrd, and 4-thio-FdUrd. nih.gov On the other hand, 2,4-dithio-dUrd showed no discernible effect on cell growth. nih.gov

These findings highlight the critical role of the specific modifications on the pyrimidine (B1678525) ring in determining whether a nucleoside analogue will act as a substrate or an inhibitor for a particular enzyme. The double thiation at the 2 and 4 positions of the pyrimidine ring appears to prevent substrate activity for thymidylate synthase while conferring competitive inhibitory properties. nih.gov

Table 1: Interaction of dUMP Analogues with Thymidylate Synthase

| Compound | Activity | Ki Value (L1210 cells) | Reference |

|---|---|---|---|

| 2-thio-dUMP | Substrate | Not applicable | nih.gov |

| 4-thio-dUMP | Substrate | Not applicable | nih.gov |

| 2,4-dithio-dUMP | Competitive Inhibitor | 32 µM | nih.gov |

| 2,4-dithio-dUMP (FdUrd-resistant) | Competitive Inhibitor | 55 µM | nih.gov |

| 2,4-dithio-5-fluoro-dUMP | Slow-binding Inhibitor | 10³-10⁴ fold higher than 2-thio and 4-thio congeners | nih.gov |

Mechanistic Studies of this compound's Interaction with Thymidylate Synthase

The mechanism by which this compound and its phosphorylated form, 2,4-dithio-dUMP, interact with thymidylate synthase has been investigated to understand the lack of substrate activity and the basis for its inhibitory action. Thymidylate synthase catalyzes the methylation of dUMP to dTMP, a reaction that involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the C(6) position of the pyrimidine ring. nih.govebi.ac.uk

Theoretical studies based on calculated aromaticities of the uracil (B121893) and thiouracil rings offer a potential explanation for the inertness of 2,4-dithio-dUMP as a substrate. nih.gov These calculations suggest that the introduction of two sulfur atoms increases the aromaticity of the pyrimidine ring. nih.gov This enhanced aromaticity is thought to make the C(6) position of the ring more resistant to the nucleophilic attack by the active site cysteine of thymidylate synthase, thereby preventing the catalytic reaction from proceeding. nih.gov

While it does not serve as a substrate, 2,4-dithio-dUMP acts as a competitive inhibitor, indicating that it can still bind to the active site of thymidylate synthase. nih.gov This competitive inhibition implies that 2,4-dithio-dUMP competes with the natural substrate, dUMP, for binding to the enzyme. The binding affinity, as reflected by the K(i) values of 32 µM and 55 µM for the enzyme from parental and FdUrd-resistant L1210 cells respectively, is moderate. nih.gov

The interaction of the fluorinated analogue, 2,4-dithio-5-fluoro-dUMP, with thymidylate synthase also provides mechanistic insights. It acts as a slow-binding inhibitor, a characteristic often seen with potent inhibitors that form a tight, slowly-reversible complex with the enzyme. nih.gov However, its significantly higher K(i) value compared to its 2-thio and 4-thio counterparts suggests that the presence of the second thio group at the 2-position, in addition to the one at the 4-position, hinders optimal binding and inhibition. nih.gov

Structural and Electronic Factors Influencing Enzyme Recognition and Activity

The recognition of and activity with nucleic acid processing enzymes are profoundly influenced by the structural and electronic properties of nucleoside analogues like this compound. The substitution of oxygen with sulfur at the C2 and C4 positions of the pyrimidine ring induces significant changes that dictate the molecule's biochemical behavior.

One of the key electronic factors is the increased aromaticity of the pyrimidine ring in this compound compared to thymidine (B127349) or its monothio-analogues. nih.gov This heightened aromaticity is a direct consequence of the electronic properties of the sulfur atoms. This change in electronic distribution is believed to be a primary reason for the lack of substrate activity with thymidylate synthase, as it strengthens the pyrimidine ring and makes it less susceptible to the enzymatic nucleophilic attack required for catalysis. nih.gov

Structurally, the replacement of smaller oxygen atoms with larger sulfur atoms alters the size and shape of the nucleobase. This can affect how the molecule fits into the active site of an enzyme. While 2,4-dithio-dUMP can still bind to the active site of thymidylate synthase, as evidenced by its competitive inhibition, the altered geometry may not be optimal for the precise alignment required for the catalytic reaction to occur. nih.gov

Furthermore, the hydrogen-bonding capabilities of the nucleobase are modified. The C=O groups in thymidine that act as hydrogen bond acceptors are replaced by C=S groups in this compound. While sulfur can participate in hydrogen bonding, the geometry and strength of these bonds differ from those involving oxygen. These differences in hydrogen bonding patterns can significantly impact the recognition and binding affinity of the analogue for the enzyme's active site.

The photophysical properties of this compound, which are also a result of its unique electronic structure, are noteworthy. It exhibits a significant shift in its absorption spectrum to longer wavelengths compared to natural nucleobases. case.edu Upon excitation with UVA light, it can efficiently populate a reactive triplet state, which can lead to the generation of singlet oxygen. case.edunih.gov While this property is more directly related to its potential as a photosensitizer, it underscores the profound electronic changes induced by dithionation.

Incorporation of this compound into Nucleic Acids in Cellular Models

Biochemical Pathways Enabling Thiobase Nucleoside Incorporation

The incorporation of modified nucleosides like this compound into cellular nucleic acids relies on the cell's existing metabolic pathways, primarily the nucleoside salvage pathways. These pathways are responsible for recycling nucleosides and nucleobases from the degradation of nucleic acids.

For a thionucleoside like this compound to be incorporated into DNA, it must first be converted into its corresponding triphosphate form, this compound triphosphate (dsTTP). This multi-step phosphorylation is typically initiated by nucleoside kinases. In the case of thymidine analogues, thymidine kinase is a key enzyme that catalyzes the first phosphorylation step, converting the nucleoside to a nucleoside monophosphate. rsc.org Thymidine kinase is particularly active in rapidly dividing cells, which can lead to the selective uptake and activation of such analogues in these cells. rsc.org

Once the monophosphate is formed, it is further phosphorylated to the diphosphate (B83284) and then the triphosphate by other cellular kinases. The resulting this compound triphosphate can then serve as a substrate for DNA polymerases, which incorporate it into the growing DNA strand during replication.

The efficiency of each of these steps—cellular uptake, phosphorylation, and incorporation by DNA polymerase—is crucial and can vary depending on the specific structure of the modified nucleoside. The presence of the two sulfur atoms in this compound can influence its recognition and processing by the enzymes in the salvage pathway.

Impact of this compound Incorporation on DNA/RNA Structure and Function in Research Systems

The incorporation of this compound into DNA and RNA can have significant consequences for the structure and function of these nucleic acids. The replacement of the two oxygen atoms with sulfur atoms in the thymine (B56734) base introduces notable structural and photophysical changes.

Functional Impact: The presence of this compound in DNA can affect its interaction with proteins, such as transcription factors and DNA repair enzymes. The altered structure of the DNA may be recognized as damage by the cellular machinery, potentially triggering repair pathways.

A key functional consequence of this compound incorporation is its photosensitizing ability. 2,4-dithiothymine and its corresponding nucleoside absorb UVA light at longer wavelengths than natural nucleobases. case.edu Upon absorption of UVA light, it efficiently generates a reactive triplet state. case.edu This excited state can then react with molecular oxygen to produce singlet oxygen, a highly reactive oxygen species (ROS). case.edunih.gov This ROS can cause further damage to DNA and other cellular components, leading to cytotoxicity. nih.gov This property has led to the investigation of this compound as a potential UVA chemotherapeutic agent. case.edunih.gov

In the context of RNA, the incorporation of the related compound 2,4-dithiouracil has been shown to be a more effective photocrosslinking agent than the widely used 4-thiouracil. rsc.org This suggests that the incorporation of this compound into DNA could also be utilized for photocrosslinking studies to investigate DNA-protein interactions.

Applications of 2,4 Dithiothymidine in Molecular Biology Research

Utilization as Photocrosslinking Agents in Structural Biology

Photocrosslinking is a technique used to generate covalent bonds between interacting molecules, effectively "freezing" them in their native state for subsequent analysis. Thionated nucleosides like 2,4-Dithiothymidine are particularly effective as photo-crosslinking agents because their absorption of UVA light, which is less damaging to biological systems than shorter wavelength UV, efficiently populates a highly reactive triplet state. case.edunih.gov This reactive state can then form covalent linkages with molecules in close proximity, such as amino acid residues in proteins or other nucleic acid bases. rsc.org

Understanding the intricate networks of interactions between RNA and proteins (RNA-binding proteins, RBPs) is fundamental to deciphering gene regulation and cellular function. mdpi.comescholarship.org Incorporating this compound into an RNA sequence of interest provides a powerful method for identifying its binding partners. Upon irradiation with UVA light, the modified nucleoside crosslinks with adjacent amino acid side chains of a binding protein or with a nearby RNA strand. rsc.org

Research has shown that doubly thionated pyrimidines are particularly efficient photocrosslinking agents. For instance, the closely related compound 2,4-dithiouracil (the uracil (B121893) analogue of this compound) demonstrates a significantly higher photocrosslinking efficiency compared to the more commonly used 4-thiouracil. rsc.org This increased efficiency allows for shorter irradiation times and the use of lower concentrations, minimizing potential damage to the biological sample. rsc.org This makes this compound a superior tool for capturing both stable and transient RNA-protein and RNA-RNA interactions in vivo and in vitro. rsc.orgbiorxiv.org

Table 1: Comparative Photocrosslinking Efficiency

| Photocrosslinking Agent | Relative Efficiency | Wavelength for Activation | Key Advantage |

|---|---|---|---|

| 2,4-Dithiouracil | High (e.g., 3-fold higher than 4tUra at 365 nm) rsc.org | UVA (e.g., 365 nm) rsc.org | Higher efficiency, requires shorter irradiation. rsc.org |

| 4-Thiouracil | Medium | UVA (e.g., 330-360 nm) | Widely used standard for RNA-protein interaction studies. rsc.org |

| 4-Thiothymine | Medium | UVA (~335 nm) researchgate.net | DNA-specific analogue for protein interaction studies. |

This table presents data for thionated pyrimidines to illustrate the principle of enhanced efficiency with double thionation, a property transferable to this compound. acs.org

The three-dimensional structure of a nucleic acid determines its function. duke.edu While nucleic acids are dynamic molecules, they adopt specific conformations to interact with other molecules or perform catalytic functions. duke.edu this compound-mediated photocrosslinking can be used to obtain structural information by identifying nucleotides that are spatially close in the folded structure.

When this compound is incorporated into a DNA or RNA strand, photoactivation can induce crosslinks between the modified base and another part of the same nucleic acid chain that is brought into proximity by the molecule's tertiary fold. rsc.org The identification of these crosslinked sites through sequencing or mass spectrometry provides crucial distance constraints that can be used to build or validate computational models of the nucleic acid's three-dimensional conformation. nih.gov This approach is invaluable for studying the structure of complex RNA molecules and DNA-drug complexes where crystallographic or NMR data is difficult to obtain.

Advanced Probes for Investigating DNA Damage and Repair Mechanisms

Cellular DNA is under constant assault from both endogenous and exogenous sources, leading to various forms of damage. sigmaaldrich.com To maintain genomic integrity, cells have evolved sophisticated DNA repair pathways, such as Base Excision Repair (BER), which corrects damage to single bases. sigmaaldrich.complos.org this compound serves as an advanced probe to study these processes by acting as a "Trojan horse" to induce localized DNA damage. rsc.orgrsc.org

Development of Photoactivatable Molecular Tools for Controlled Biochemical Studies

A key advantage of this compound and related doubly thionated pyrimidines is their tunable photophysical properties, which allow them to be used as versatile, photoactivatable molecular tools. nih.govacs.org Recent studies combining time-resolved photoelectron spectroscopy and quantum chemistry have revealed that the photochemical outcome of these molecules is dependent on the wavelength of the activating light. acs.orgresearchgate.net

Upon photoexcitation, the molecule can relax via different pathways, including a rapid internal conversion (IC) back to the ground state or an intersystem crossing (ISC) to the reactive triplet state. researchgate.netnih.gov The ratio between these competing pathways can be controlled by the excitation wavelength. acs.org For example, excitation at one UVA wavelength might maximize the triplet state yield, making it ideal for photosensitization and crosslinking, while another wavelength might favor a different decay channel. acs.orgresearchgate.net This "tunability" allows researchers to initiate multiple distinct decay processes with a single molecular probe, providing a high degree of control over biochemical studies and enhancing its utility in applications ranging from structural biology to photodynamic therapy research. nih.govacs.org

Table 2: Wavelength-Dependent Photodynamics of Doubly Thionated Pyrimidines

| Excitation Region | Primary Photophysical Process | Resulting State | Primary Application |

|---|---|---|---|

| UV-A Window | Intersystem Crossing (ISC) nih.govacs.org | Long-lived Triplet State case.edunih.gov | Photocrosslinking, Photosensitization case.edursc.org |

| UV-B Window | Competing Intersystem Crossing (ISC) and Internal Conversion (IC) acs.org | Mixed States | Controlled biochemical activation acs.orgresearchgate.net |

This table is based on studies of 2,4-dithiouracil, whose photodynamic properties are considered transferable to this compound. acs.org

Future Directions and Emerging Research Perspectives

Integration of Experimental and Advanced Computational Methodologies for Comprehensive Understanding

A synergistic approach combining experimental data with high-level computational modeling is crucial for a complete understanding of the photophysical and photochemical behavior of 2,4-dithiothymidine. While experimental techniques like femtosecond transient absorption spectroscopy provide invaluable data on excited-state dynamics, computational methods can elucidate the underlying mechanisms at an atomic level. nih.govdovepress.com

Advanced computational methods, such as Complete Active Space Second-Order Perturbation Theory (CASPT2) and Quantum Mechanics/Molecular Mechanics (QM/MM), have been employed to explore the excited-state decay mechanisms of 2,4-dithiothymine, the nucleobase of this compound. nih.gov These studies systematically map the potential energy surfaces of the excited singlet and triplet states, identifying key minima and conical intersections that govern the decay pathways. nih.gov Computational models have successfully proposed nonadiabatic pathways that explain the experimentally observed ultrahigh triplet-state quantum yield by detailing how the molecule efficiently transitions from its excited singlet state to the triplet state. nih.gov

Furthermore, these simulations highlight the significant influence of the molecular environment. nih.gov The excited-state decay mechanism in aqueous solutions is demonstrably more complex than in the gas phase, as solute-solvent interactions alter the potential energy surfaces. nih.gov Molecular dynamics (MD) simulations are a powerful tool for this purpose, allowing researchers to model the behavior of this compound when incorporated into DNA oligonucleotides and to observe its interactions with the surrounding water molecules and ions. nih.govnih.gov By refining molecular dynamics force fields, the realism of these simulations can be increased to provide a highly detailed view of molecular-level interactions over time. nih.gov This integrated approach is essential for rationalizing the compound's properties and for guiding the design of new derivatives with enhanced functionalities.

| Computational Method | Application to this compound Research | Key Insights |

| CASPT2//CASSCF | Exploring excited-state decay mechanisms. nih.gov | Elucidation of nonadiabatic pathways leading to high triplet state population. nih.gov |

| QM(CASPT2//CASSCF)/MM | Studying the influence of solvent on photophysics. nih.gov | Revealed that solute-solvent interactions significantly alter the excited-state decay mechanism in aqueous solutions compared to the gas phase. nih.gov |

| DFT/MRCI | Computing absorption spectra and spin-orbit couplings. barbatti.org | Helps explain the red shift in absorption spectra upon sulfur substitution in thymine (B56734) derivatives. barbatti.org |

| Molecular Dynamics (MD) | Simulating the behavior of this compound within DNA strands. nih.govnih.gov | Provides understanding of structural dynamics and interactions within a biological context. researchgate.netyoutube.com |

Design and Characterization of Novel this compound Derivatives with Tailored Photophysical Properties

The foundational understanding of this compound's structure-property relationships opens the door to the rational design of new derivatives with customized photophysical attributes. Research has already shown that the position and number of sulfur substitutions in the thymine ring dramatically affect its absorption spectrum and intersystem crossing rates. nih.govbarbatti.org For instance, substituting both carbonyl oxygens with sulfur to create this compound results in a remarkable redshift of the absorption maximum to 363 nm, compared to 267 nm in thymidine (B127349). nih.gov

Future design strategies could involve the synthesis of novel analogues by introducing various functional groups to the pyrimidine (B1678525) ring or the deoxyribose sugar. nih.govnih.gov The goal of these modifications would be to fine-tune key properties, such as:

Absorption Wavelength: Shifting the absorption maximum further into the near-infrared (NIR) region to improve tissue penetration for therapeutic applications. researchgate.net

Triplet State Lifetime and Quantum Yield: Modulating the efficiency and duration of the triplet state to optimize the generation of reactive oxygen species (ROS).

Fluorescence: Introducing modifications to enhance fluorescence quantum yields, enabling the development of fluorescent probes for imaging. rsc.org

The synthesis of these new derivatives will be followed by rigorous characterization using a suite of spectroscopic and analytical techniques, including NMR, high-resolution mass spectrometry, and UV-Vis and fluorescence spectroscopy. rsc.orgnih.gov This systematic approach of design, synthesis, and characterization is essential for building a diverse library of this compound-based compounds for a range of applications. dovepress.comresearchgate.net

| Property to Tailor | Design Strategy | Potential Application |

| Absorption Spectrum | Introduce electron-donating or -withdrawing groups to the pyrimidine ring. nih.gov | UVA/NIR-activated photosensitizers for deeper tissue photodynamic therapy. nih.gov |

| Triplet Quantum Yield | Modify spin-orbit coupling through heavy-atom substitution or heterocyclic ring fusion. | More efficient generation of singlet oxygen for chemotherapeutic uses. nih.gov |

| Fluorescence | Incorporate fluorophoric moieties or create hybrid molecules with known fluorescent scaffolds. rsc.orgresearchgate.net | Development of molecular probes for biological imaging. |

| Biocompatibility | Attach hydrophilic or biocompatible linkers (e.g., polyethylene (B3416737) glycol). | Improved utility in biological systems and biophysical research. |

Expanding the Scope of this compound Applications in Systems Biology and Biophysical Research

The distinct properties of this compound make it a promising tool for addressing complex questions in systems biology and biophysics. Its ability to act as a potent photosensitizer upon UVA irradiation can be harnessed for targeted interventions in biological systems. nih.gov

In biophysical research, oligonucleotides containing this compound can be used as probes to study DNA structure, dynamics, and DNA-protein interactions. researchgate.net The thionucleoside's unique spectroscopic signature could allow for monitoring changes in the local DNA environment. Furthermore, its capacity to generate singlet oxygen with near-unity quantum yield provides a mechanism for inducing localized damage to DNA or nearby proteins with high spatial and temporal control, a technique valuable for studying DNA repair mechanisms and protein function. nih.gov

In the broader context of systems biology, this compound derivatives could be developed into "chemical probes" to investigate cellular pathways. nih.gov For example, fluorescently labeled derivatives could be used to visualize DNA in living cells or to track the delivery of therapeutic oligonucleotides. nih.govnih.gov As a photosensitizer, it could be employed to selectively inactivate specific proteins or nucleic acids that bind to the modified DNA strand, allowing researchers to dissect complex biological networks. The development of such molecular tools would significantly expand the utility of this compound from a subject of fundamental research to a versatile instrument for biological discovery.

Q & A

Q. How should researchers address the challenges of short half-life and variable exposure metrics in this compound pharmacokinetic studies?

- Methodological Answer : Use frequent sampling schedules (e.g., 0–24 hrs post-administration) and population pharmacokinetic (PopPK) modeling to account for inter-individual variability. Measure metabolites via MRM transitions in LC-MS/MS. Apply physiologically based pharmacokinetic (PBPK) models to extrapolate human doses from preclinical data. Report area under the curve (AUC) and maximum concentration (Cmax) with 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.